ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Overview
Description
GI-524580 is a novel small-molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of stress-induced gastric ulceration. This compound is known for its antioxidant properties, which play a crucial role in its gastroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-524580 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of GI-524580 may involve large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the isolation of the compound in high purity and yield. The use of advanced chromatographic techniques allows for the efficient separation of GI-524580 from impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
GI-524580 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of GI-524580 include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of GI-524580 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .
Scientific Research Applications
GI-524580 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antioxidant mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular oxidative stress and its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating stress-induced gastric ulceration and other oxidative stress-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of GI-524580 involves its antioxidant properties, which help to neutralize reactive oxygen species (ROS) and reduce oxidative stress in biological tissues. The compound targets key enzymes involved in oxidative stress pathways, such as superoxide dismutase, catalase, and xanthine oxidase. By modulating the activity of these enzymes, GI-524580 helps to maintain the oxidative balance in tissues and protect against damage caused by ROS .
Comparison with Similar Compounds
GI-524580 can be compared with other antioxidant compounds, such as:
Vitamin C (Ascorbic Acid): A well-known antioxidant that neutralizes free radicals and supports immune function.
Vitamin E (Tocopherol): Another potent antioxidant that protects cell membranes from oxidative damage.
Glutathione: A tripeptide that plays a critical role in cellular detoxification and antioxidant defense
Compared to these compounds, GI-524580 offers unique advantages, such as its specific targeting of oxidative stress pathways and its potential therapeutic applications in treating stress-induced gastric ulceration. Its structural uniqueness and specific biological activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O5/c1-4-26-19(24)18-13-9-17(27-12(2)23)14(20)10-15(13)21(3)16(18)11-22-5-7-25-8-6-22/h9-10H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNGRRRQKADRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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